molecular formula C20H18N2O4 B3037375 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate CAS No. 477870-43-2

4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate

Cat. No.: B3037375
CAS No.: 477870-43-2
M. Wt: 350.4 g/mol
InChI Key: SNMMUJAMACXUOV-UHFFFAOYSA-N
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Description

“4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate” is a chemical compound with the molecular formula C20H18N2O4 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring attached to a phenyl ring via a dimethoxymethyl group. The phenyl ring is further attached to a benzenecarboxylate group .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 350.37 . It has a density of 1.2±0.1 g/cm³, a boiling point of 419.2±45.0 °C at 760 mmHg, and a flash point of 207.3±28.7 °C . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidant Properties

4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate and its derivatives have been studied for their potential as aldose reductase (ALR2) inhibitors, exhibiting activities in the micromolar/submicromolar range. These compounds, particularly those with a hydroxy group in specific positions, enhance inhibitory potency. Importantly, these pyridopyrimidinones also display significant antioxidant properties, with catechol derivatives showing the best activity. This links the compound to potential therapeutic uses in conditions where aldose reductase inhibition and antioxidant effects are beneficial (La Motta et al., 2007).

Crystal Structure Analysis

The crystal structure of certain derivatives of this compound has been analyzed, revealing insights into their molecular arrangements and interactions. This type of analysis is crucial for understanding the physical and chemical properties of these compounds, which can influence their potential applications in various fields, including material science and pharmacology (Moser, Bertolasi, & Vaughan, 2005).

Herbicidal Applications

Compounds like ZJ0273, which is structurally related to this compound, have been used as broad-spectrum herbicidal ingredients for weed control. The synthesis and study of labeled versions of these compounds facilitate research into their metabolism, mode of action, environmental behavior, and fate (Yang, Ye, & Lu, 2008).

Nonlinear Optical Properties

Research into pyrimidine derivatives, including those related to this compound, has shown promising applications in nonlinear optics (NLO). These studies include structural analysis, natural bonding orbital analysis, and evaluation of nonlinear optical properties, suggesting potential for use in optoelectronic applications (Hussain et al., 2020).

Antimicrobial Studies

Linked heterocyclics containing pyrimidine structures have been synthesized and tested for antimicrobial activity against various organisms. This highlights the potential of this compound derivatives in developing new antimicrobial agents (Reddy et al., 2010).

Future Directions

The future directions for the study and application of “4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate” are not clear from the available information. Given its use in pharmaceutical testing , it could potentially be explored for its medicinal properties.

Properties

IUPAC Name

[4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-24-20(25-2)17-12-13-21-18(22-17)14-8-10-16(11-9-14)26-19(23)15-6-4-3-5-7-15/h3-13,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMMUJAMACXUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC(=NC=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301191807
Record name Phenol, 4-[4-(dimethoxymethyl)-2-pyrimidinyl]-, 1-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822109
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477870-43-2
Record name Phenol, 4-[4-(dimethoxymethyl)-2-pyrimidinyl]-, 1-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477870-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-[4-(dimethoxymethyl)-2-pyrimidinyl]-, 1-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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